(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-Hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol (2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-Hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol
Brand Name: Vulcanchem
CAS No.: 102717-63-5
VCID: VC0012177
InChI: InChI=1S/C26H48O14/c1-9-10-35-25-23(20(32-6)15(27)12(2)36-25)40-26-22(34-8)21(33-7)18(13(3)37-26)39-24-17(29)19(31-5)16(28)14(38-24)11-30-4/h12-29H,9-11H2,1-8H3/t12-,13-,14+,15-,16+,17+,18-,19-,20+,21?,22+,23+,24-,25+,26-/m0/s1
SMILES: CCCOC1C(C(C(C(O1)C)O)OC)OC2C(C(C(C(O2)C)OC3C(C(C(C(O3)COC)O)OC)O)OC)OC
Molecular Formula: C26H48O14
Molecular Weight: 584.7 g/mol

(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-Hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol

CAS No.: 102717-63-5

Main Products

VCID: VC0012177

Molecular Formula: C26H48O14

Molecular Weight: 584.7 g/mol

(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-Hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol - 102717-63-5

CAS No. 102717-63-5
Product Name (2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-Hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol
Molecular Formula C26H48O14
Molecular Weight 584.7 g/mol
IUPAC Name (2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol
Standard InChI InChI=1S/C26H48O14/c1-9-10-35-25-23(20(32-6)15(27)12(2)36-25)40-26-22(34-8)21(33-7)18(13(3)37-26)39-24-17(29)19(31-5)16(28)14(38-24)11-30-4/h12-29H,9-11H2,1-8H3/t12-,13-,14+,15-,16+,17+,18-,19-,20+,21?,22+,23+,24-,25+,26-/m0/s1
Standard InChIKey ZASFTWIDVOCZOL-KQSKSNQTSA-N
Isomeric SMILES CCCO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)OC)O[C@H]2[C@@H](C([C@H]([C@@H](O2)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC)O)OC)O)OC)OC
SMILES CCCOC1C(C(C(C(O1)C)O)OC)OC2C(C(C(C(O2)C)OC3C(C(C(C(O3)COC)O)OC)O)OC)OC
Canonical SMILES CCCOC1C(C(C(C(O1)C)O)OC)OC2C(C(C(C(O2)C)OC3C(C(C(C(O3)COC)O)OC)O)OC)OC
Synonyms PGRR
propyl O-(3,6-di-O-methyl-beta-glucopyranosyl)-(1-4)-O-(2,3-di-O-methyl-alpha-rhamnopyranosyl)-(1-2)-3-O-methyl-alpha-rhamnopyranoside
PubChem Compound 128164
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator